(S)-cis-Verbenol is a naturally occurring monoterpene alcohol found in various plants, including Tanacetum parthenium (feverfew) and Chrysanthemum indicum (chrysanthemum) []. While its specific functions in these plants are not fully understood, research suggests several potential scientific research applications for (S)-cis-Verbenol:
Studies have investigated the potential antimicrobial properties of (S)-cis-Verbenol. One study found that it exhibited antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger []. However, further research is needed to determine its efficacy and potential mechanisms of action against different microbial species.
(S)-cis-Verbenol has also been studied for its potential insecticidal activity. Research suggests it may have repellent and insecticidal effects on some insect species, including mosquitoes and aphids [, ]. However, more research is required to understand its effectiveness and safety for use as a pest control agent.
(S)-cis-Verbenol is a bicyclic monoterpene alcohol with the chemical formula CHO. It is one of the stereoisomers of verbenol, specifically characterized by the configuration of its hydroxyl group and the arrangement of its methyl groups. In this isomer, both methyl groups are located on the same side of the carbon ring as the hydroxyl group, distinguishing it from its trans counterpart. (S)-cis-Verbenol is notable for its role as an aggregation pheromone in certain bark beetles, such as Ips typographus and Dendroctonus ponderosae .
The mechanism of action of (S)-cis-Verbenol depends on the specific application. In its role as a chiral building block, it participates in various chemical reactions during organic synthesis to introduce chirality into the final product [].
As a potential insect pheromone, (S)-cis-Verbenol likely interacts with olfactory receptors on insects, triggering specific behavioral responses []. However, the exact molecular details of this interaction require further investigation.
(S)-cis-Verbenol exhibits several biological activities, including:
Several methods exist for synthesizing (S)-cis-Verbenol:
(S)-cis-Verbenol finds applications in various fields:
Research into the interactions of (S)-cis-Verbenol with other biological systems has revealed:
(S)-cis-Verbenol shares structural similarities with several other compounds within the terpenoid family. Here are some notable comparisons:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Trans-Verbenol | Bicyclic monoterpene | Pheromone for mountain pine beetle | Attracts insects differently than cis |
Limonene | Monoterpene | Antimicrobial properties | Commonly found in citrus oils |
Camphor | Bicyclic monoterpene | Antiseptic and anti-inflammatory | Strong odor; used in medicinal products |
Myrcene | Monoterpene | Sedative effects | Precursor to many other terpenes |
(S)-cis-Verbenol is unique due to its specific stereochemistry and biological roles, particularly in insect communication. Its distinct properties set it apart from other similar compounds, making it a subject of interest in both ecological and pharmaceutical research.
Irritant